Barium carbonate-13C (CAS: 51956-33-3) is a highly enriched, stable isotope-labeled inorganic salt that serves as a foundational precursor in chemoinformatics, metabolic tracing, and materials science. Functioning primarily as a bench-stable, solid-state reservoir for carbon-13, it offers a highly controlled alternative to gaseous 13CO2. With an isotopic purity typically exceeding 98 atom % 13C, it provides exceptional signal-to-noise ratios for downstream Nuclear Magnetic Resonance (NMR) and Isotope Ratio Mass Spectrometry (IRMS) applications . Its procurement value is anchored in its non-hygroscopic nature, extremely low aqueous solubility, and predictable thermal decomposition, making it a critical raw material for both in-situ gas generation and high-temperature solid-state syntheses [1].
Substituting Barium carbonate-13C with other labeled carbonates (such as Sodium carbonate-13C) or direct 13CO2 gas cylinders introduces significant workflow and handling liabilities. Direct use of 13CO2 gas requires expensive, high-vacuum manifold infrastructure and is prone to dead-volume transfer losses, which is economically prohibitive for micro-scale isotopic labeling [1]. Conversely, substituting with Sodium carbonate-13C compromises aqueous workflows; its high water solubility prevents the quantitative precipitation and recovery of the expensive 13C isotope from solution[2]. Furthermore, unlabeled Barium carbonate lacks the isotopic enrichment required for NMR or metabolic flux analysis, rendering it entirely useless for tracing applications. Therefore, Ba13CO3 is non-interchangeable when precise gravimetric dosing, low solubility, and high isotopic purity are simultaneously required.
For micro-scale isotopic labeling, utilizing a high-pressure 13CO2 gas cylinder often results in significant dead-volume losses and requires complex manifold systems. In contrast, Barium carbonate-13C serves as a bench-stable solid precursor that allows for precise gravimetric dosing. When treated with dilute acid in a sealed two-chamber system, Ba13CO3 yields 13CO2 gas quantitatively at mild temperatures [1]. This eliminates the gas transfer losses typically associated with low-volume cylinder dosing and enables exact stoichiometric control down to the milligram scale.
| Evidence Dimension | 13CO2 dosing precision and transfer loss |
| Target Compound Data | Ba13CO3 (Solid): Quantitative conversion to 13CO2 via acid addition with negligible dead-volume loss. |
| Comparator Or Baseline | 13CO2 Gas Cylinder: Subject to manifold dead-volume losses and difficult sub-millimole metering. |
| Quantified Difference | Near-zero transfer loss and exact gravimetric control vs. significant dead-volume waste. |
| Conditions | Acid-mediated gas generation in sealed two-chamber reactors vs. standard gas manifold transfer. |
Procurement of the solid carbonate eliminates the need for expensive gas-handling infrastructure while maximizing the yield of the expensive 13C isotope in micro-scale syntheses.
When selecting a 13C-carbonate salt for aqueous phase reactions or isotope recovery, the solubility profile is critical. Sodium carbonate-13C is highly water-soluble, making it difficult to recover unreacted 13C from solution. Barium carbonate-13C, however, exhibits an extremely low aqueous solubility of approximately 24 mg/L at 25°C [1]. This pronounced insolubility allows for the near-quantitative precipitation of 13C from aqueous streams when bubbled as 13CO2 into barium hydroxide, or ensures that the solid precursor does not prematurely dissolve in moisture-rich environments.
| Evidence Dimension | Aqueous solubility at 25°C |
| Target Compound Data | Ba13CO3: ~24 mg/L (practically insoluble). |
| Comparator Or Baseline | Na213CO3: >200,000 mg/L (highly soluble). |
| Quantified Difference | ~4 orders of magnitude lower solubility for the barium salt. |
| Conditions | Standard aqueous solution at 25°C. |
The low solubility ensures robust handling as a non-hygroscopic solid and enables highly efficient recovery of 13C in closed-loop isotopic tracing workflows.
For the synthesis of 13C-labeled advanced materials (e.g., ceramics or nanostructures), the precursor must withstand specific thermal profiles before releasing carbon. Thermogravimetric studies demonstrate that Barium carbonate-13C remains stable at intermediate temperatures, with thermal decomposition to barium oxide (BaO) and 13CO2 initiating at high temperatures (typically >800°C) [1]. This high thermal onset distinguishes it from less stable organic precursors or lower-temperature carbonates, allowing it to act as a controlled carbon source or flux agent in high-temperature vapor phase reactions and solid-state calcination processes.
| Evidence Dimension | Thermal decomposition onset temperature |
| Target Compound Data | Ba13CO3: High thermal stability, onset of decomposition at >800°C. |
| Comparator Or Baseline | Typical organic 13C precursors: Decompose or volatilize at <300°C. |
| Quantified Difference | >500°C higher thermal stability window before carbon release. |
| Conditions | Thermogravimetric analysis (TGA) under inert atmosphere. |
Buyers synthesizing 13C-doped ceramics or utilizing high-temperature solid-state NMR require a precursor that releases carbon only at calcination temperatures, ensuring proper lattice integration.
Where this compound is the right choice for laboratories synthesizing 13C-labeled active pharmaceutical ingredients (APIs) or fine chemicals using sealed two-chamber reactors. The solid precursor allows for precise milligram-scale dosing and quantitative gas release upon acid addition, eliminating the need for complex gas manifolds [1].
Where this compound is the right choice for agricultural and biological tracing studies. Researchers can easily weigh Ba13CO3 into a chamber with live plants and inject acid to generate a controlled pulse of 13CO2 for tracking carbon assimilation and partitioning without isotopic fractionation [2].
Where this compound is the right choice for materials scientists producing barium titanate or other advanced ceramics for solid-state NMR studies. Its high thermal decomposition onset ensures that the 13C is retained until the necessary calcination temperatures are reached, acting as an ideal high-temperature carbon source [3].
Irritant